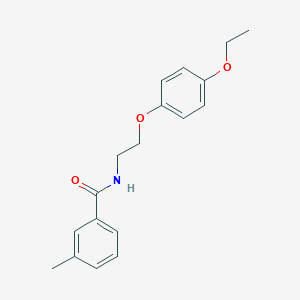

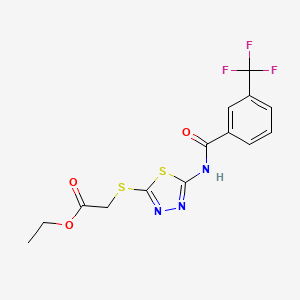

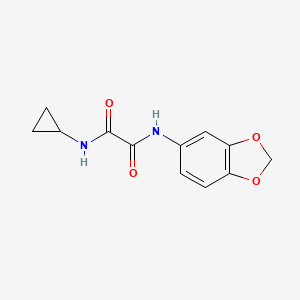

![molecular formula C12H8N4OS3 B2465413 4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1019137-62-2](/img/structure/B2465413.png)

4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a nitrogen-rich fused heterocyclic compound . It belongs to the class of triazoloquinazolinones, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves ring-opening, ring-closing, and substitution reactions . The structure of the compound is characterized by spectroscopy .Molecular Structure Analysis

The molecular structure of the compound is determined by X-ray diffraction analysis . The geometric data of the compound are very close to the results calculated using density functional theory (DFT) with the B3LYP correlation function and the 6-311G (2 d, p) basis set .Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving heterocyclization of ethyl 3-aminothi .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 328–330 °C . Its infrared (IR) spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O) cm^-1 . The proton nuclear magnetic resonance (^1H NMR) spectrum shows various signals corresponding to different types of protons in the molecule .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A key aspect of research on this compound involves its synthesis and subsequent evaluation for antimicrobial activities. One study utilized 1,3-Di(thiophen-2-yl)prop-2-en-1-one in the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines. These compounds, following evaluation, displayed mild antimicrobial activities, highlighting their potential as antimicrobial agents. The synthesis process involved reactions with hydrazonoyl halides and was supported by quantum chemistry calculations to confirm the mechanism and structure of the products (Gomha et al., 2018).

Biological Activity and Potential Antitumor Applications

Another dimension of research focuses on the biological activity and potential antitumor applications of derivatives of this compound. Various studies have synthesized new derivatives and evaluated them for antitumor activity. For instance, compounds were synthesized with promising biological activity against certain cancer cell lines, indicating their potential as anticancer agents. This line of research not only explores the synthetic pathways but also assesses the efficacy of these compounds in inhibiting cancer cell growth (Muhammad et al., 2017).

Anti-inflammatory Properties

Additionally, research into the anti-inflammatory properties of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones has shown significant results. A study synthesized a series of these compounds and evaluated them using the xylene-induced ear-edema test. The findings revealed that specific derivatives exhibited greater anti-inflammatory activity than the reference drug, indomethacin, suggesting their potential use as anti-inflammatory agents (Pan et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound 4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is the Cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial protein kinase involved in the regulation of the cell cycle . It plays a significant role in cellular processes and is a key contributor to cancer progression when mutated .

Mode of Action

The compound this compound interacts with CDK2 by fitting into its active site through essential hydrogen bonding with Leucine 83 . This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .

Pharmacokinetics

The pharmacokinetic properties of this compound were predicted using in silico ADMET studies and drug-likeness studies . These studies showed suitable pharmacokinetic properties, which helped in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Future Directions

properties

IUPAC Name |

12-sulfanylidene-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS3/c17-10-9-8(3-5-20-9)16-11(13-14-12(16)18)15(10)6-7-2-1-4-19-7/h1-5H,6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHXVDAZFZEJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

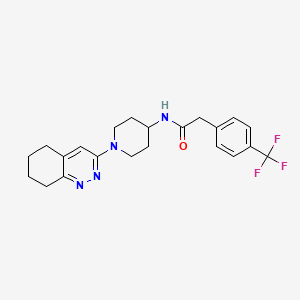

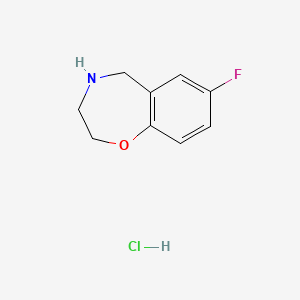

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)

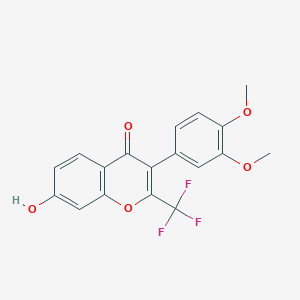

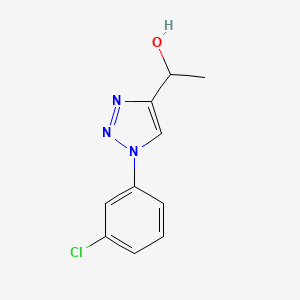

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)

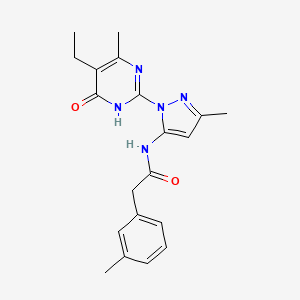

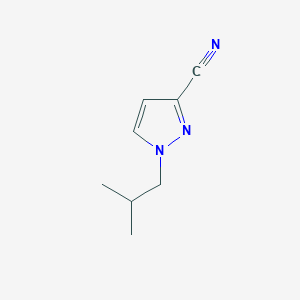

![3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2465347.png)